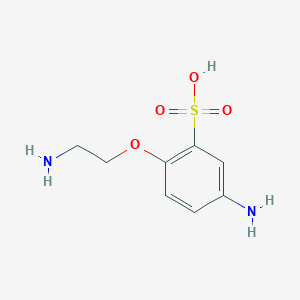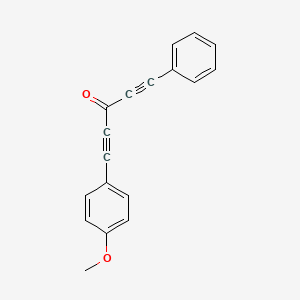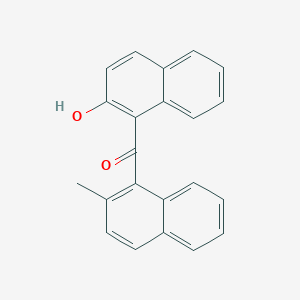
(2-Hydroxynaphthalen-1-yl)(2-methylnaphthalen-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxynaphthalen-1-yl)(2-methylnaphthalen-1-yl)methanone is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of two naphthalene rings, one with a hydroxyl group and the other with a methyl group, connected through a methanone bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxynaphthalen-1-yl)(2-methylnaphthalen-1-yl)methanone typically involves the reaction of 2-hydroxynaphthaldehyde with 2-methylnaphthalene under specific conditions. One common method involves heating the reactants in the presence of a suitable catalyst and solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxynaphthalen-1-yl)(2-methylnaphthalen-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitro, halo, and other substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
(2-Hydroxynaphthalen-1-yl)(2-methylnaphthalen-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (2-Hydroxynaphthalen-1-yl)(2-methylnaphthalen-1-yl)methanone involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to the modulation of biological pathways, contributing to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Hydroxynaphthalen-1-yl)methyl naphthalen-2-ol
- (E)-N′-((2-Hydroxynaphthalen-1-yl)methylene)-2-phenylacetohydrazide
- 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester
Uniqueness
(2-Hydroxynaphthalen-1-yl)(2-methylnaphthalen-1-yl)methanone is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl groups on the naphthalene rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
112098-34-7 |
|---|---|
Fórmula molecular |
C22H16O2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(2-hydroxynaphthalen-1-yl)-(2-methylnaphthalen-1-yl)methanone |
InChI |
InChI=1S/C22H16O2/c1-14-10-11-15-6-2-4-8-17(15)20(14)22(24)21-18-9-5-3-7-16(18)12-13-19(21)23/h2-13,23H,1H3 |
Clave InChI |
DYOHDKDAEOJNLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C=C1)C(=O)C3=C(C=CC4=CC=CC=C43)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline)](/img/structure/B14313228.png)
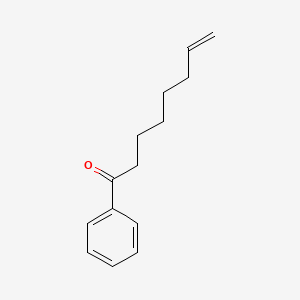
![5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal](/img/structure/B14313242.png)
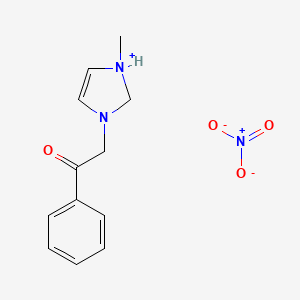
![4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol](/img/structure/B14313248.png)
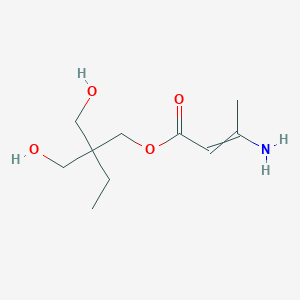
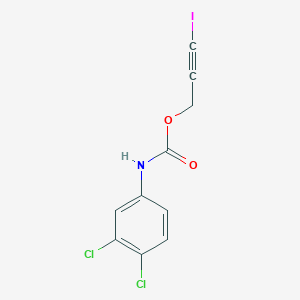
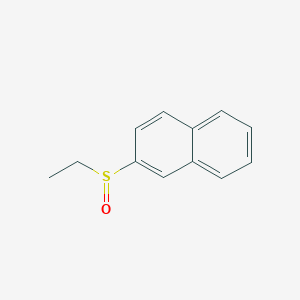
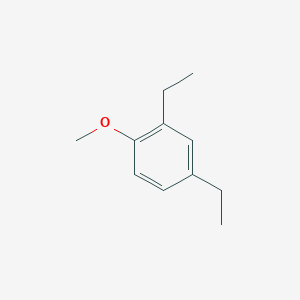

![5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14313287.png)
![Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]-](/img/structure/B14313290.png)
